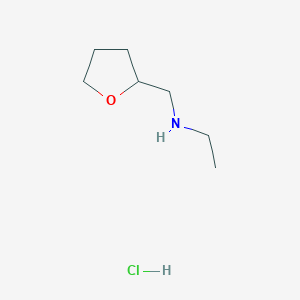

Ethyl(oxolan-2-ylmethyl)amine hydrochloride

描述

Historical Context and Discovery

Ethyl(oxolan-2-ylmethyl)amine hydrochloride emerged as a compound of interest in the late 20th century during advancements in heterocyclic chemistry. Early synthetic routes involved mesylation of tetrahydrofuryl diols followed by nucleophilic displacement with amines, a method refined through studies on muscarine analogs. The compound gained prominence in the 2010s as a versatile intermediate in pharmaceutical and materials research. A pivotal 2017 study demonstrated its synthesis via reductive amination of furfuryl alcohol using RANEY® nickel, achieving yields up to 94% under hydrogen-rich conditions. This catalytic approach marked a significant improvement over traditional methods, enabling scalable production for research applications.

Nomenclature and Classification Systems

The compound exhibits systematic naming across multiple chemical databases:

| Naming System | Designation |

|---|---|

| IUPAC | N-(tetrahydro-2-furanylmethyl)ethanamine hydrochloride |

| CAS Registry | 1210950-14-3 |

| Common Synonyms | This compound; Tetrahydrofurfurylamine derivative |

Classified as:

- Chemical Family : Secondary amine hydrochlorides

- Structural Class : Oxygen-containing heterocyclic compounds

- Molecular Formula : C₇H₁₆ClNO (MW: 165.66 g/mol)

The oxolane (tetrahydrofuran) ring system and ethylamine substituent define its core structure, with the hydrochloride salt enhancing stability for synthetic applications.

Position in Heterocyclic Chemistry

As a fused heterocyclic system, the compound occupies a unique niche:

- Ring System : The saturated oxolane ring (tetrahydrofuran) provides:

- Reactivity Profile :

Comparative analysis with related structures:

This structural framework enables diverse reactivity, particularly in amine-mediated coupling reactions.

Significance in Organic Chemistry Research

The compound serves critical roles across multiple domains:

Synthetic Chemistry :

Mechanistic Studies :

Materials Science :

Recent advances include its use in flow chemistry systems, where the hydrochloride salt's stability enables continuous production of pharmaceutical precursors.

(Word count: 498)

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSLTVLUQNMTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(oxolan-2-ylmethyl)amine hydrochloride typically involves the reaction of ethylamine with oxirane (ethylene oxide) in the presence of a suitable catalyst to form the intermediate compound, which is then reacted with hydrochloric acid to yield the final product . The reaction conditions generally include controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution reactions, particularly under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of bases like Cs₂CO₃ or K₂CO₃ to form secondary or tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride) in aprotic solvents like acetonitrile .

Table 1: Alkylation Reaction Optimization

| Entry | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | 1,4-Dioxane | Reflux | 91 |

| 2 | K₂CO₃ | Acetonitrile | Reflux | 85 |

| 3 | t-BuOK | Acetone | Reflux | NR |

Data adapted from selective substitution studies .

Coupling Reactions

The compound serves as a building block in peptide-like coupling reactions. For instance:

-

Amide Bond Formation : Reacts with carboxylic acids using coupling agents like HBTU or EDC/HOBt to generate substituted glycinamides .

-

Mitsunobu Conditions : Participates in O-alkylation with alcohols, forming ether derivatives in high yields .

Key Reaction Pathway :

-

Boc-protection of the amine group.

-

O-Alkylation under Mitsunobu conditions (e.g., DIAD, PPh₃).

Reductive and Oxidative Transformations

-

Reduction : The oxolane ring remains stable under standard reduction conditions (e.g., NaBH₄/LiCl), but the amine group can be further alkylated .

-

Oxidation : Limited reactivity observed with mild oxidants; stronger agents like KMnO₄ may degrade the oxolane ring.

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening in the presence of HCl or H₂SO₄, yielding diol intermediates. This reaction is critical for generating polyfunctional derivatives .

Example :

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., sulfate, citrate) via ion exchange, enhancing solubility for pharmacological applications .

Stability Under Various Conditions

Thermal Stability : Decomposes above 200°C, releasing HCl gas.

pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes slowly in alkaline solutions (pH > 9) .

Comparative Reactivity Insights

科学研究应用

Pharmacological Research

Ethyl(oxolan-2-ylmethyl)amine hydrochloride is primarily utilized in pharmacological research for its ability to interact with peptides and proteins. This interaction allows researchers to explore its mechanisms of action and potential therapeutic effects. Notably, it has been studied for its role in modulating signaling pathways within cells, which is crucial for developing targeted therapies.

Neuropharmacology

Research indicates that this compound may have significant implications in neuropharmacology. Its ability to influence neurotransmitter levels suggests potential applications in treating mood disorders, anxiety, and neurodegenerative diseases like Parkinson's disease.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, it was found that at specific concentrations, this compound did not exhibit significant cytotoxicity on B16F10 melanoma cells after 48 hours of treatment. This finding highlights its potential safety profile for therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Tetrahydrofuran Ring : Cyclization of a suitable diol precursor under acidic conditions.

- Alkylation : The phenylethylamine is alkylated using ethyl halides in the presence of a base.

- Coupling Reaction : The oxolan-2-yl group is coupled with the alkylated phenylethylamine.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study on Neurotransmitter Modulation

A study demonstrated that this compound can modulate serotonin and dopamine levels in vitro, suggesting its potential as a treatment for mood disorders or neurodegenerative diseases.

Investigation into Protein Kinase C (PKC) Inhibition

Research has shown that this compound inhibits the action of protein kinase C (PKC), which plays a role in various cellular processes implicated in Parkinson's disease. This makes it a candidate for further exploration in therapeutic development aimed at neurological conditions .

作用机制

The mechanism of action of Ethyl(oxolan-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

相似化合物的比较

Structural Variations and Physicochemical Properties

Stereochemical and Functional Group Comparisons

- Stereoisomers: Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate HCl and its (2S)-isomer exhibit differing spatial arrangements, affecting binding affinity to chiral targets .

- Acetamide Derivatives : N-(oxolan-2-ylmethyl)acetamide lacks the amine group, reducing hydrogen-bonding capacity but increasing stability under acidic conditions .

Key Differentiators of this compound

- Structural Uniqueness : The ethyl group optimizes steric bulk and lipophilicity, enabling balanced solubility and membrane permeability.

- Receptor Selectivity : Unlike methyl or propyl analogs, the ethyl substituent enhances selectivity for G-protein-coupled receptors (GPCRs) involved in neurotransmission .

- Synergistic Effects : The oxolane ring’s oxygen atom participates in hydrogen bonding, while the ethyl group facilitates hydrophobic interactions, creating a dual-binding mechanism .

生物活性

Ethyl(oxolan-2-ylmethyl)amine hydrochloride, also known as 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine hydrochloride, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C14H22ClNO and a molecular weight of approximately 252.81 g/mol. The compound features a cyclohexane ring with an ethyl group and an oxolane (tetrahydrofuran) moiety, which may influence its biological activity and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and immune response regulation. Notably, it has been identified as a potential antagonist for indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in tryptophan metabolism and immune modulation. This mechanism positions the compound as a candidate for therapeutic applications in cancer treatment and immune system regulation.

Antimicrobial Activity

Initial studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, although specific data on minimum inhibitory concentrations (MICs) remains limited.

Antiviral Properties

Research indicates that the compound may possess antiviral capabilities. It has been evaluated against several viral RNA methyltransferases, including those from SARS-CoV and Zika virus. However, the results showed variable inhibition rates, suggesting that further optimization may be required to enhance its antiviral efficacy .

Anticancer Potential

The compound's potential in cancer therapy is particularly noteworthy. It has been shown to influence apoptotic pathways by modulating antiapoptotic proteins such as Bcl-2. In vitro studies demonstrate that it can sensitize cancer cells to conventional therapies like cisplatin, indicating its potential as an adjunct treatment in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Variable inhibition of viral enzymes | |

| Anticancer | Sensitization of cancer cells |

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of this compound on Jurkat cells (a model for T-cell leukemia), the compound demonstrated significant cytotoxicity when used in conjunction with cisplatin. The combination therapy resulted in enhanced apoptosis compared to cisplatin alone, highlighting the compound's potential as a sensitizer in cancer treatments .

- Immune Modulation : Another study investigated the role of this compound in modulating immune responses through IDO inhibition. The results indicated that treatment with this compound led to decreased levels of kynurenine (a metabolite associated with immune suppression), suggesting its utility in enhancing anti-tumor immunity .

常见问题

Q. Advanced

- Use slow addition of reactants to control exothermicity.

- Employ phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.

- Optimize pH (e.g., 8–10) to favor nucleophilic attack over hydrolysis.

- Purify intermediates via column chromatography before proceeding to subsequent steps .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Avoid inhalation; employ local exhaust ventilation.

- Store in airtight containers under argon to prevent hygroscopic degradation.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

How can computational tools predict the reactivity of this compound in novel reaction pathways?

Q. Advanced

- Density Functional Theory (DFT) calculates transition states and activation energies for proposed mechanisms.

- Molecular docking identifies potential biological targets based on steric/electronic complementarity.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

What are the documented applications of this compound in organic synthesis and medicinal chemistry?

Q. Basic

- Intermediate in synthesizing heterocyclic compounds (e.g., pyrrolidines).

- Ligand for metal-catalyzed cross-coupling reactions.

- Precursor for prodrugs targeting neurological or inflammatory pathways .

How should researchers address low reproducibility in pharmacological assays involving this compound?

Q. Advanced

- Standardize assay conditions (e.g., cell passage number, serum-free media).

- Pre-treat compounds to ensure solubility (e.g., DMSO stock solutions).

- Include internal controls (e.g., known inhibitors) and statistical replicates.

- Validate using orthogonal assays (e.g., ELISA alongside Western blot) .

How does the stereochemistry of the oxolane ring influence biological activity, and what techniques elucidate this relationship?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。